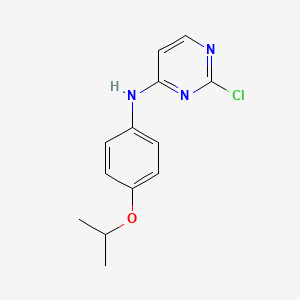

2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine

CAS No.: 575478-82-9

Cat. No.: VC7918565

Molecular Formula: C13H14ClN3O

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 575478-82-9 |

|---|---|

| Molecular Formula | C13H14ClN3O |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | 2-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) |

| Standard InChI Key | FNXUCKVUHGRJFB-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl |

Introduction

Chemical Identity and Molecular Properties

IUPAC Nomenclature and Structural Features

2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine consists of a pyrimidine core substituted at position 2 with a chlorine atom and at position 4 with an amino group bearing a 4-isopropoxyphenyl moiety. The IUPAC name reflects this substitution pattern:

-

Pyrimidine ring: Positions 2 (Cl), 4 (NH-linked aryl group).

-

4-Isopropoxyphenyl group: A phenyl ring substituted with an isopropoxy group at the para position.

The molecular formula is C₁₃H₁₅ClN₄O, with a molecular weight of 282.74 g/mol (calculated from atomic masses). Key structural features include:

-

Planarity: The pyrimidine ring is nearly planar, as observed in related 2-chloropyrimidin-4-amine derivatives .

-

Hydrogen-bonding capacity: The amino group (-NH-) and pyrimidine nitrogen atoms enable intermolecular interactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₄O |

| Molecular Weight | 282.74 g/mol |

| Hydrogen Bond Donors | 2 (NH, NH) |

| Hydrogen Bond Acceptors | 4 (pyrimidine N, O) |

| LogP (Predicted) | ~3.2 (estimated via analogy) |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine:

-

Amination at C4: Reaction with 4-isopropoxyaniline to introduce the arylaminyl group.

-

Retention of Cl at C2: Selective substitution at C4 due to the higher reactivity of the C4 position in dichloropyrimidines .

Experimental Protocol (Inferred from Analogous Systems)

Step 1: Synthesis of 4-Chloro-N-(4-isopropoxyphenyl)pyrimidin-2-amine

-

Reactants: 2,4-Dichloropyrimidine (1.0 equiv), 4-isopropoxyaniline (1.2 equiv).

-

Outcome: Selective substitution at C4 yields the intermediate.

Step 2: Purification and Characterization

Structural and Crystallographic Insights

Hydrogen-Bonding Networks

In related 2-chloropyrimidin-4-amine derivatives, molecules form inversion dimers via N–H⋯N hydrogen bonds, creating 2D networks . For 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine:

-

N–H⋯N Interactions: Between the amino group and pyrimidine N1/N3 atoms.

-

C–H⋯O Contacts: Likely between the isopropoxy oxygen and aromatic C–H groups.

Table 2: Key Bond Lengths and Angles (Analogous to )

| Parameter | Value (Å or °) |

|---|---|

| Cl–C2 | 1.7518 |

| N1–C2 | 1.312 |

| N2–C4 | 1.322 |

| C4–N–C(aryl) | 123.11 |

Biological and Industrial Applications

Agrochemical Relevance

The isopropoxy group enhances lipophilicity, potentially improving bioavailability in plant systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume